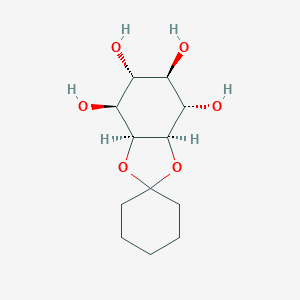

1,2-O-シクロヘキシリデン-ミオ-イノシトール

概要

説明

アセフェートは、農薬として広く使用されている有機リン系殺虫剤であり、さまざまな害虫の防除に役立ちます。 アセフェートは、植物に吸収されて組織全体に運ばれる全身作用が特徴であり、処理された植物を食べる害虫に対して効果的です 。 アセフェートは、特にアブラムシ、葉鉱虫、毛虫、ハバチ、アザミウマ、ハダニに効果的です .

科学的研究の応用

Scientific Research Applications

- Synthesis of Inositol Phosphates :

- Drug Development :

- Biological Activity :

Case Studies and Experimental Findings

- A study demonstrated that 1,2-O-Cyclohexylidene-myo-inositol serves as an effective intermediate for synthesizing phosphatidyl-D-myo-inositol-3,5-bisphosphate, an important molecule in cellular signaling . This synthesis was achieved through enantiomerically convergent methods that highlight its versatility.

- Another research focused on the crystal structure of the compound, revealing significant intermolecular interactions that stabilize its conformation. The findings from density functional theory (DFT) calculations corroborated these experimental observations, confirming the compound's low-energy conformation and potential as a stable intermediate in synthetic pathways .

作用機序

準備方法

アセフェートは、無水酢酸を用いたO,S-ジメチルチオホスホリルアミドのアセチル化により合成されます 。この反応は通常、異性化とアセチル化を伴い、アセフェートを生成します。 工業生産では、大規模反応器と精製工程を使用して、高純度のアセフェートを得ることがよくあります 。 さらに、ナノテクノロジーを用いた方法が開発され、ナノカプセル化複合体などの環境に優しいアセフェート製剤が作成されています .

化学反応の分析

アセフェートは、以下のものを含むいくつかのタイプの化学反応を受けます。

これらの反応で一般的に使用される試薬には、酸化剤、水、求核剤があります。 これらの反応から生成される主要な生成物には、メタミドホスやその他の分解産物があります .

科学研究への応用

アセフェートは、広範囲の科学研究への応用があります。

類似化合物との比較

アセフェートは、クロルピリホスやジアジノンなどの他の有機リン系殺虫剤に似ています。 アセフェートは、全身作用とメタミドホスへの代謝能力が独特であり、殺虫効果を高めています 。その他の類似化合物には、次のものがあります。

全身作用やメタミドホスへの変換など、アセフェートの独特な特性により、総合的害虫管理戦略における貴重なツールとなっています .

生物活性

1,2-O-Cyclohexylidene-myo-inositol is a derivative of myo-inositol, a naturally occurring carbohydrate that plays a crucial role in various biological processes. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of conditions such as Polycystic Ovary Syndrome (PCOS) and its involvement in cellular signaling pathways. This article reviews the biological activity of 1,2-O-Cyclohexylidene-myo-inositol, summarizing key research findings, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

1,2-O-Cyclohexylidene-myo-inositol is characterized by a cyclohexylidene group attached to the myo-inositol backbone. The compound's crystal structure has been elucidated through X-ray diffraction studies, revealing significant intermolecular interactions facilitated by water molecules that stabilize its conformation. The presence of extensive O-H...O hydrogen-bonding networks contributes to the compound's stability and biological activity .

- Cell Signaling : Myo-inositol derivatives, including 1,2-O-Cyclohexylidene-myo-inositol, are known to participate in phosphoinositide signaling pathways. These pathways are critical for various cellular functions, including growth, differentiation, and apoptosis. The compound's interactions with phosphoinositides may influence insulin signaling and cellular responses to growth factors .

- Inhibition of Androgen Receptors : Recent studies have highlighted the compound's potential as an inhibitor of androgen receptors. In a screening study for PCOS treatments, 1,2-O-Cyclohexylidene-myo-inositol demonstrated significant testosterone-inhibiting properties. Molecular docking analyses indicated strong binding affinities to androgen receptor sites, suggesting its role as a therapeutic agent in managing hyperandrogenism associated with PCOS .

- Anticancer Properties : Research has indicated that myo-inositol and its derivatives exhibit anticancer effects by modulating cell proliferation and apoptosis in various cancer models. The combination of myo-inositol with other compounds has shown enhanced efficacy in inhibiting tumor growth and inducing cancer cell death .

Polycystic Ovary Syndrome (PCOS)

A recent study evaluated the efficacy of 1,2-O-Cyclohexylidene-myo-inositol in managing PCOS symptoms. The study involved molecular docking simulations that revealed favorable interactions with androgen receptors. The compound was found to significantly reduce testosterone levels and improve ovarian function in preclinical models .

Anticancer Research

In a study examining the effects of myo-inositol on cancer cell lines, it was observed that treatment with 1,2-O-Cyclohexylidene-myo-inositol led to reduced cell viability and increased apoptosis rates in breast and prostate cancer cells. This suggests that the compound may serve as a promising candidate for further investigation in cancer therapeutics .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₀O₆ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Lattice Energy | Calculated using DFT |

| Binding Affinity (AR) | > -7.4 kcal/mol |

特性

IUPAC Name |

(3aR,4S,5R,6R,7S,7aS)-spiro[3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6/c13-6-7(14)9(16)11-10(8(6)15)17-12(18-11)4-2-1-3-5-12/h6-11,13-16H,1-5H2/t6-,7-,8+,9+,10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOONKKMMJCQOLI-ZBJKAAEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC3C(C(C(C(C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H]([C@@H]3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。